molecular formula C14H14ClNO B3164928 3-Chloro-4-(2,3-dimethylphenoxy)aniline CAS No. 893754-18-2

3-Chloro-4-(2,3-dimethylphenoxy)aniline

Cat. No.: B3164928
CAS No.: 893754-18-2
M. Wt: 247.72 g/mol
InChI Key: KHZRTBBNWRNTRB-UHFFFAOYSA-N
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Description

Contextualization of Phenoxy-Substituted Aniline (B41778) Derivatives in Organic Chemistry

Phenoxy-substituted aniline derivatives represent a class of compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. The core structure, consisting of a phenoxy group (a benzene (B151609) ring linked through an oxygen atom) attached to an aniline (aminobenzene) framework, is a privileged scaffold, particularly in the field of medicinal chemistry. bldpharm.com The utility of these derivatives stems from the combination of the aniline moiety, which is a versatile precursor for forming amides, imines, and other nitrogen-containing functionalities, and the diaryl ether linkage, which imparts a specific three-dimensional conformation and physicochemical properties. sigmaaldrich.com

These compounds are frequently employed as key intermediates in the production of dyes, pigments, agrochemicals, and, most notably, pharmaceuticals. atamanchemicals.comnih.gov The aniline nitrogen provides a reactive handle for further molecular elaboration, while the phenoxy portion can be substituted to fine-tune properties such as solubility, binding affinity, and metabolic stability. sigmaaldrich.com Aniline and its derivatives are fundamental to industrial chemistry, with applications ranging from the synthesis of complex organic molecules to the manufacturing of polymers and rubber. bldpharm.com The presence of the ether linkage in phenoxy anilines provides a degree of conformational flexibility, which can be critical for the biological activity of larger molecules derived from them.

Structural Classification and Positioning within Aromatic Amine Research

3-Chloro-4-(2,3-dimethylphenoxy)aniline can be systematically classified based on its functional groups and structural arrangement.

Amine Classification: As the amino group (–NH₂) is bonded to a single carbon atom within the aromatic ring and two hydrogen atoms, it is classified as a primary amine . chemicalbook.com

Aromaticity: The nitrogen atom is directly attached to an aromatic (benzene) ring, categorizing it as an aromatic amine , specifically an arylamine . matrixscientific.comsigmaaldrich.com This direct attachment allows the nitrogen's lone pair of electrons to participate in the ring's pi-electron system, which influences its chemical reactivity compared to aliphatic amines. sinfoobiotech.com

Core Structure: The foundational structure is aniline . The molecule is a substituted aniline, meaning the parent aniline ring has been modified with other functional groups. google.com

Substituents: The aniline ring is trisubstituted with:

An amino group (at position 1).

A chloro group (at position 3).

A (2,3-dimethylphenoxy) group (at position 4). This group itself is a substituted diaryl ether.

Within the landscape of aromatic amine research, this compound belongs to a specific subgroup of halogenated and ether-linked anilines. These molecules are often designed as intermediates for creating more complex target structures. The chlorine atom and the dimethyl groups are not merely passive components; they exert significant electronic and steric effects that influence the molecule's reactivity and the properties of its derivatives.

Research Significance and Potential Academic Utility of this compound

While specific published research detailing the synthesis or application of this compound is not prominent, its academic utility can be inferred from the well-documented roles of its close structural analogs. This compound is primarily recognized as a research chemical or a building block available from specialized suppliers. Its significance lies in its potential as a precursor for developing new chemical entities in agrochemical and pharmaceutical research.

The utility of this structural framework is demonstrated by its isomers and related compounds:

Agrochemicals: Chloroanilines are foundational intermediates in the synthesis of numerous herbicides and pesticides. atamanchemicals.com For instance, 3-chloro-2-methylaniline (B42847) is a key intermediate for hormone-type quinolinecarboxylic acid herbicides used in rice fields. google.com The structural similarity suggests that this compound could be explored for creating new agrochemical candidates.

Pharmaceuticals: The diaryl ether motif connected to a chloroaniline is a key feature in several approved drugs. A notable example is the anthelmintic drug Rafoxanide , which is synthesized from the closely related intermediate 3-chloro-4-(4-chlorophenoxy)aniline . nih.gov This aniline derivative undergoes an amidation reaction to form the final active molecule. nih.gov Similarly, the intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline is a key building block for synthesizing tyrosine kinase inhibitors like Lapatinib , which is used in cancer therapy. chemimpex.com

The specific 2,3-dimethyl substitution pattern on the phenoxy ring of the title compound, compared to its analogs, offers a unique steric and electronic profile that chemists can exploit to develop new molecules with potentially novel biological activities or improved properties.

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of the chemical compound this compound. The scope is strictly limited to its chemical context, structural classification, and potential research utility as inferred from the established importance of related compounds. This document aims to contextualize the compound within the broader fields of organic chemistry and aromatic amine research, presenting its structural features and highlighting its potential as a synthetic intermediate without delving into uncorroborated applications or safety profiles.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the known properties of the title compound. Experimental data such as melting or boiling points are not widely available in the cited literature.

PropertyValue
Molecular Formula C₁₄H₁₄ClNO
Molecular Weight 247.72 g/mol
Canonical SMILES CC1=C(C=CC=C1OC2=CC=C(C=C2Cl)N)C
IUPAC Name 3-chloro-4-(2,3-dimethylphenoxy)benzenamine
CAS Number Not found in cited literature

Table 2: Comparison of 3-Chloro-4-(phenoxy)aniline Derivatives and Their Applications

This interactive table highlights the research significance of compounds structurally related to this compound, underscoring the potential applications of this chemical class.

Compound NameStructureKey Application / Research SignificanceReference(s)
This compound Chemical structure of this compoundResearch chemical; potential intermediate for pharmaceuticals or agrochemicals.N/A
3-Chloro-4-(4-chlorophenoxy)aniline Chemical structure of 3-Chloro-4-(4-chlorophenoxy)anilineKey intermediate in the synthesis of Rafoxanide, an anthelmintic drug. nih.govsigmaaldrich.com
3-Chloro-4-(3-fluorobenzyloxy)aniline Chemical structure of 3-chloro-4-(3-fluorobenzyloxy)anilineKey intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor for cancer treatment. Also used in agrochemical formulation. chemimpex.comsigmaaldrich.com
3-Chloro-4-(3,4-dimethylphenoxy)aniline Chemical structure of 3-Chloro-4-(3,4-dimethylphenoxy)anilineResearch chemical intermediate offered by suppliers for pharmaceutical R&D. matrixscientific.com
3-Chloro-2-methylaniline Chemical structure of 3-Chloro-2-methylanilineImportant intermediate for quinolinecarboxylic acid herbicides (e.g., Quinclorac). google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(2,3-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(16)8-12(14)15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTBBNWRNTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 4 2,3 Dimethylphenoxy Aniline

Rational Design of Retrosynthetic Pathways

The retrosynthetic analysis of 3-Chloro-4-(2,3-dimethylphenoxy)aniline primarily focuses on the disconnection of the central aryl ether bond (C-O bond). This approach is generally more feasible and common than cleaving the C-N or C-Cl bonds. Two primary retrosynthetic pathways emerge from this strategy:

Pathway A: This pathway involves the disconnection of the ether bond, leading to a phenoxide nucleophile and an activated aryl halide. The precursors would be 2,3-dimethylphenol (B72121) and a suitable 3-chloro-4-haloaniline derivative. However, a more practical approach often starts with a nitro-substituted precursor due to its activating effect in nucleophilic substitution reactions. Therefore, a more likely set of starting materials under this pathway is 2,3-dimethylphenol and 3-chloro-4-fluoronitrobenzene (B104753) . The nitro group can be subsequently reduced to the target aniline (B41778).

Pathway B: This alternative disconnection yields 3-chloro-4-aminophenol (or its nitro equivalent, 3-chloro-4-nitrophenol ) and a halogenated xylene, such as 1-bromo-2,3-dimethylbenzene .

The choice between these pathways often depends on the commercial availability, cost, and reactivity of the starting materials. Pathway A is frequently preferred because the fluorine atom in 3-chloro-4-fluoronitrobenzene is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and the nitro group strongly activates the aromatic ring for this type of substitution. libretexts.orgresearchgate.net

Established Coupling Reaction Strategies for Aryl Ether Formation

The formation of the phenoxy linkage in this compound is the key synthetic step, achievable through several robust coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkage Formation

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In a typical synthesis of the target molecule via an SNAr mechanism, 3-chloro-4-fluoronitrobenzene serves as the electrophilic substrate. The reaction proceeds as follows:

Formation of the Nucleophile: 2,3-dimethylphenol is treated with a base (e.g., potassium carbonate) to generate the more nucleophilic 2,3-dimethylphenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the carbon atom bonded to the fluorine in 3-chloro-4-fluoronitrobenzene. The presence of the para-nitro group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the intermediate 3-chloro-4-(2,3-dimethylphenoxy)nitrobenzene.

Reduction: The final step involves the reduction of the nitro group to an amine group, commonly achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl), to afford the final product, this compound.

The high reactivity of aryl fluorides activated by electron-withdrawing groups makes this a highly efficient and common industrial route. libretexts.org

Copper-Catalyzed Ullmann-Type Condensation Reactions

The Ullmann condensation is a classic and reliable method for constructing diaryl ethers, involving the coupling of an aryl halide with a phenol (B47542) in the presence of copper. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org

For the synthesis of this compound, an Ullmann reaction could couple 2,3-dimethylphenol with a di-halogenated benzene (B151609) derivative like 1,2-dichloro-4-nitrobenzene or 2-chloro-4-bromoaniline . The general mechanism involves the in-situ formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under milder conditions. These improvements include:

The use of catalytic amounts of soluble copper(I) salts (e.g., CuI). mdpi.com

The addition of ligands, such as diamines or phenanthroline, to stabilize the copper catalyst and enhance its reactivity. wikipedia.org

The use of more effective bases like potassium phosphate (B84403) or cesium carbonate. mdpi.com

These modifications have made the Ullmann condensation a more versatile and practical alternative to SNAr, especially for substrates that are not sufficiently activated for nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Variants for Aryl-Aryl Bond Formation in Related Structures)

While the Suzuki-Miyaura reaction is primarily used for forming aryl-aryl (C-C) bonds, the principles of palladium-catalyzed cross-coupling are highly relevant to the synthesis of diaryl ethers through the Buchwald-Hartwig amination's C-O coupling variant. This reaction has become a powerful alternative to the copper-catalyzed Ullmann condensation for forming C-O bonds.

The Buchwald-Hartwig C-O coupling reaction would involve the palladium-catalyzed coupling of an aryl halide or triflate (e.g., 2-chloro-4-bromoaniline or its corresponding triflate) with a phenol (e.g., 2,3-dimethylphenol ). This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classic Ullmann reaction.

Although not directly forming the ether bond, the Suzuki-Miyaura reaction could be employed in a multi-step synthesis to construct the substituted aromatic precursors. For instance, it could be used to synthesize a complex boronic acid which is then used in subsequent steps. However, for the direct formation of the ether linkage, the Buchwald-Hartwig C-O coupling is the more pertinent palladium-catalyzed strategy. Similarly, the Buchwald-Hartwig C-N coupling is a benchmark method for synthesizing aniline derivatives from aryl halides and amines, highlighting the power of palladium catalysis in forming key bonds found in the target molecule. nih.govnih.gov

Table 1: Comparison of Key Synthetic Strategies

Reaction Type Typical Substrates Catalyst/Reagent General Conditions Advantages Disadvantages
SNAr 2,3-Dimethylphenol + 3-Chloro-4-fluoronitrobenzene Base (e.g., K₂CO₃) Moderate temperature, polar aprotic solvent No metal catalyst needed, often high yield for activated substrates Requires strong electron-withdrawing group on the aryl halide
Ullmann Condensation 2,3-Dimethylphenol + Aryl Halide (e.g., 2-chloro-4-bromoaniline) Copper (Cu) or Copper Salt (e.g., CuI) High temperature, polar aprotic solvent, strong base Good for less activated substrates Harsh conditions, potential for side products, often requires stoichiometric copper in classic method
Buchwald-Hartwig C-O Coupling 2,3-Dimethylphenol + Aryl Halide/Triflate Palladium (Pd) catalyst + Ligand Mild to moderate temperature, various solvents and bases High functional group tolerance, milder conditions, catalytic metal usage Catalyst and ligand can be expensive, requires inert atmosphere

Optimization of Reaction Conditions and Catalytic Systems

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction conditions, particularly the choice of solvents and bases.

Selection of Solvents and Bases for Enhanced Reaction Efficiency (e.g., Dimethylformamide, Potassium Carbonate, Cesium Carbonate)

The selection of an appropriate solvent and base is crucial for promoting the desired reaction pathway while minimizing side reactions.

Solvents: High-boiling, polar aprotic solvents are generally preferred for both SNAr and Ullmann-type reactions. wikipedia.orgmdpi.com

Dimethylformamide (DMF): A versatile solvent that effectively dissolves a wide range of organic and inorganic reactants. Its high boiling point (153°C) is suitable for many Ullmann reactions. sciencemadness.org

N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point (202°C), making it suitable for less reactive substrates that require more forcing conditions.

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate SNAr reactions.

Bases: The base plays a critical role in deprotonating the phenol to form the active phenoxide nucleophile. Inorganic bases are typically more effective than organic bases for aryl ether synthesis. mdpi.com

Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base that is sufficiently strong for many phenol deprotonations. It is a standard choice for both SNAr and Ullmann reactions. nih.gov

Cesium Carbonate (Cs₂CO₃): Often provides superior results compared to other inorganic bases. mdpi.com Its greater solubility in organic solvents and the "cesium effect" can lead to significantly higher reaction rates and yields, albeit at a higher cost.

Potassium Phosphate (K₃PO₄): Another effective base, particularly in modern, milder Ullmann couplings. acs.org

The optimal combination of solvent and base depends on the specific substrates and catalytic system being employed. Experimental screening is often necessary to identify the ideal conditions for maximizing the yield of this compound.

Table 2: Role of Common Solvents and Bases in Synthesis

Component Example Role in Reaction Typical Application
Solvent Dimethylformamide (DMF) Provides a polar medium to dissolve reactants and facilitate ionic mechanisms. Allows for high reaction temperatures. Ullmann Condensation, SNAr
Solvent Dimethyl Sulfoxide (DMSO) Highly polar, accelerates nucleophilic substitution by solvating cations effectively. SNAr
Base Potassium Carbonate (K₂CO₃) Deprotonates the phenol to generate the active nucleophile. Ullmann Condensation, SNAr
Base Cesium Carbonate (Cs₂CO₃) Highly effective base; enhances nucleophilicity and reaction rates due to high solubility and the "cesium effect". Modern Ullmann and Buchwald-Hartwig Couplings

Role of Transition Metal Catalysts and Ligands (e.g., CuI, Pd₂(dba)₃, DPEPhos)

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. This transformation is typically achieved via Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions, where transition metal catalysts are essential.

Copper (Cu)-based Catalysts: Copper catalysts, particularly Copper(I) iodide (CuI), are traditionally used in Ullmann-type reactions to form carbon-oxygen (C-O) bonds. In a typical synthesis, a phenoxide (generated from a phenol, like 2,3-dimethylphenol, and a base) reacts with an aryl halide (like 3,4-dichloronitrobenzene). The copper catalyst facilitates this coupling. For instance, in the synthesis of a similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, fine copper powder was used to catalyze the reaction between 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671) at elevated temperatures (110–120 °C). nih.gov The role of the copper catalyst is to activate the aryl halide, making it more susceptible to nucleophilic attack by the phenoxide.

Palladium (Pd)-based Catalysts: Palladium catalysts, often favored for their high efficiency and broad functional group tolerance, are also employed in C-O bond formation. A common palladium source is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts are used in conjunction with specific phosphine (B1218219) ligands, such as Bis(2-diphenylphosphinophenyl)ether (DPEPhos). The ligand coordinates to the palladium center, stabilizing it and influencing its reactivity and selectivity. The ligand's structure can sterically and electronically tune the catalyst's properties to promote the desired bond formation and suppress side reactions.

The selection of the catalyst and ligand system is crucial and is determined by the specific substrates and desired reaction conditions.

Table 1: Common Transition Metal Catalysts and Ligands

Catalyst/LigandFormulaTypical Role in Synthesis
Copper(I) iodideCuICatalyst for Ullmann-type C-O bond formation.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Palladium source for Buchwald-Hartwig and other cross-coupling reactions.
Bis(2-diphenylphosphinophenyl)etherDPEPhosA phosphine ligand used to stabilize and tune the reactivity of palladium catalysts.

Temperature and Pressure Control for Yield and Purity Maximization

Precise control of temperature and pressure is paramount in synthesizing this compound to maximize both yield and purity. njbio.com

Temperature: Reaction temperature directly influences the rate of the desired reaction and potential side reactions. For the ether linkage formation, temperatures are often elevated, for example, to 80°C or even 110-120°C, to overcome the activation energy barrier. nih.govchemicalbook.com However, excessively high temperatures can lead to thermal degradation of reactants or products and the formation of impurities. Subsequent steps, such as the reduction of a nitro group to an aniline, might also require specific temperature control, often at reflux for a set duration to ensure complete conversion. chemicalbook.com

Pressure: While many syntheses are conducted at atmospheric pressure, controlling pressure can be advantageous, especially when dealing with volatile reactants or when trying to influence reaction equilibria. In sealed reactor systems, increased pressure can allow for heating solvents above their normal boiling points, accelerating reaction rates. Continuous flow reactors, in particular, enable safe operation at high pressures and temperatures. njbio.com

Advanced Isolation and Purification Techniques

After the chemical synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization Protocols for Crystalline Product Isolation

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The process involves:

Solvent Selection: Identifying a suitable solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution.

Cooling: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice.

Filtration: Collecting the purified crystals by filtration, leaving the more soluble impurities behind in the solvent (mother liquor).

Washing and Drying: Rinsing the crystals with a small amount of cold solvent to remove any remaining mother liquor and then drying them to remove all traces of the solvent.

This method is highly effective for obtaining this compound in a high-purity, crystalline form, assuming a suitable solvent can be found.

Chromatographic Separation Methods (e.g., Column Chromatography, Thin Layer Chromatography)

Chromatography is an essential tool for the purification and analysis of chemical mixtures.

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used to monitor the progress of a reaction and to identify the components in a mixture. nih.gov A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent (like silica (B1680970) gel), which is then placed in a chamber with a solvent system. The different components travel up the plate at different rates, allowing for a quick assessment of reaction completion and purity. It is also used to determine the optimal solvent system for column chromatography.

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of compounds from a mixture. chemicalbook.com The crude product is loaded onto the top of a glass column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (eluent), often determined from prior TLC analysis, is then passed through the column. chemicalbook.com Components of the mixture move through the column at different rates based on their affinity for the stationary and mobile phases, allowing them to be collected as separate fractions. For a related aniline derivative, column chromatography using a petroleum ether/ethyl acetate (B1210297) (P/E = 5:1) solvent system was effective for purification. chemicalbook.com

Table 2: Chromatographic Purification Data for a Related Aniline

TechniqueStationary PhaseMobile Phase (Eluent)ObservationReference
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (5:1)Resulted in a 91.03% yield of the purified product. chemicalbook.com
Thin Layer ChromatographySilica Gel F254EtOAc/hexanes (20-50%)Used to monitor reaction and purify product. nih.gov

Considerations for Scalable Synthesis in Chemical Manufacturing Research

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, efficiency, cost, and environmental impact.

Continuous Flow Reactor Systems for Industrial Applications

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. njbio.comrsc.org In a continuous flow reactor, reactants are continuously pumped into and mixed within a tube or channel system, where the reaction occurs. syrris.com The product stream exits the reactor continuously.

Key advantages for industrial applications include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with handling hazardous materials or highly exothermic reactions. njbio.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control and preventing hotspots that can lead to side reactions. njbio.comsyrris.com

Scalability: Increasing production volume is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more hazardous batch reactors. nih.gov

Automation and Integration: Flow systems are well-suited for automation, allowing for real-time monitoring and control of reaction parameters, which can lead to higher consistency and quality. osti.govslideshare.net They can also be integrated into multi-step syntheses, where the output of one reactor flows directly into the next. njbio.com

The use of continuous flow reactors for the synthesis of this compound could significantly improve the efficiency, safety, and scalability of its production. njbio.comnih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 2,3 Dimethylphenoxy Aniline

Oxidative Transformations

The oxidation of anilines can lead to a variety of products, with the course of the reaction being highly dependent on the oxidant, reaction conditions, and the substitution pattern of the aniline (B41778) ring.

Pathways Leading to Quinone and Other Oxidized Derivatives

Theoretically, the oxidation of 3-chloro-4-(2,3-dimethylphenoxy)aniline could lead to the formation of quinone-type structures. The presence of the amino group, a strong activating group, makes the aromatic ring susceptible to oxidation. Oxidation can proceed through a radical cation intermediate to form a variety of colored products, including quinone imines and, upon hydrolysis, benzoquinones. However, no specific studies documenting the formation of quinone or other oxidized derivatives from this compound have been found.

Mechanistic Insights into Oxidation Reactions with Common Reagents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are known to react vigorously with anilines, often leading to complex mixtures of products or complete degradation of the molecule. For unsubstituted aniline, these reactions can produce aniline black, a complex polymeric material. It is plausible that this compound would undergo similar complex oxidation, but specific mechanistic studies or product characterizations for this compound are not available in the current body of scientific literature.

Reductive Reactions

The reactivity of this compound towards reduction would primarily involve any reducible functional groups. As the primary functional groups are the amine, chloro, and ether moieties on an aromatic system, these are generally stable to common reducing conditions. However, the synthesis of this compound often involves the reduction of a precursor.

Reduction of Functional Groups within the Molecular Architecture (e.g., Nitro to Amine Conversion in Precursors)

The most common synthetic route to aromatic amines like this compound involves the reduction of a corresponding nitro compound. For instance, the precursor, likely 1-chloro-2-(2,3-dimethylphenoxy)-4-nitrobenzene, can be reduced to the target aniline. This transformation is a standard and widely used reaction in organic synthesis. A variety of reducing agents can be employed for this purpose. For a similar compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, reduction to the corresponding aniline has been successfully achieved using iron powder in a mixture of ethanol (B145695) and water with acetic acid, affording a high yield of the product. chemicalbook.com

Utilization of Selective Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Selective reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally not reactive towards the amine, chloro, or ether groups present in this compound under standard conditions. These reagents are typically used for the reduction of carbonyl compounds, esters, and other more reactive functional groups. Therefore, their utility in the context of the title compound's reductive transformations would be limited unless other reducible functional groups were introduced into the molecule.

Substitution Reactions on Aromatic Systems

The aromatic rings of this compound possess several sites for potential substitution reactions. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the existing substituents: the strongly activating amino group, the deactivating chloro group, and the activating dimethylphenoxy group.

The amino group is a powerful ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The phenoxy group is also an ortho-, para-director. The interplay of these directing effects would determine the position of incoming electrophiles. However, no specific studies on the electrophilic or nucleophilic substitution reactions of this compound have been documented. In general, the high reactivity of the aniline ring often necessitates protection of the amino group (e.g., by acetylation) to achieve selective substitution and prevent side reactions.

Nucleophilic Substitution of the Chloro Group by Various Nucleophiles

Aryl halides, such as the chloro-substituted ring in this compound, are generally resistant to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org Unlike alkyl halides, the SN1 and SN2 pathways are unfavorable for aryl halides. libretexts.org Direct displacement of the chlorine atom requires harsh reaction conditions (high temperature and pressure) unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the aniline ring is substituted with an amino group (-NH₂) and a phenoxy group (-O-Ar), both of which are electron-donating by resonance. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, direct nucleophilic substitution of the chloro group is challenging.

Alternative, more viable strategies for modifying this position involve metal-catalyzed cross-coupling reactions. Processes like the Buchwald-Hartwig amination or Ullmann condensation allow for the formation of C-N or C-O bonds under milder conditions than traditional SNAr reactions. organic-chemistry.orgbeilstein-journals.org These methods are commonly employed for the synthesis of complex diaryl ethers and amines, which are structurally related to the target molecule. beilstein-journals.org

Reaction TypeReactivity of Chloro GroupTypical ConditionsProduct Type
Direct SNAr LowHigh temperature, high pressureSubstituted Aniline
Buchwald-Hartwig Coupling High (with catalyst)Palladium catalyst, phosphine (B1218219) ligand, baseAryl-Amine/Ether
Ullmann Condensation High (with catalyst)Copper catalyst, base, high temperatureDiaryl Ether

This table provides a summary of potential reaction types for substituting the chloro group.

Electrophilic Aromatic Substitution Reactions on Aniline and Phenoxy Moieties

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution (SEAr), with the regioselectivity determined by the existing substituents. wikipedia.org

On the Aniline Moiety: The aniline ring contains three substituents: the strongly activating amino (-NH₂) group, the moderately activating phenoxy (-OAr) group, and the weakly deactivating but ortho-, para-directing chloro (-Cl) group. The -NH₂ group is the most powerful activating group and dictates the position of substitution. byjus.com It directs incoming electrophiles to the ortho and para positions. byjus.com

Para-position (C-1): Blocked by the 2,3-dimethylphenoxy group.

Ortho-position (C-6): Available for substitution.

Ortho-position (C-2): Sterically hindered by the adjacent chloro group and the bulky phenoxy group.

Therefore, electrophilic attack is most likely to occur at the C-6 position of the aniline ring. Standard electrophilic reactions such as halogenation (e.g., with Br₂) or sulfonation (e.g., with H₂SO₄) would be expected to yield the 6-substituted product. byjus.comminia.edu.eg Direct nitration can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director and deactivating. byjus.com

On the Dimethylphenoxy Moiety: The phenoxy ring is activated by the ether oxygen and the two methyl groups, all of which are ortho-, para-directing. The primary positions for electrophilic attack would be ortho and para to the ether linkage (C-4' and C-6'), considering the directing influence of the bulky chloro-aniline substituent.

ReactionReagentLikely Position on Aniline RingLikely Position on Phenoxy Ring
Bromination Br₂/FeBr₃C-6C-4' or C-6'
Nitration HNO₃/H₂SO₄C-6 (with protection)C-4' or C-6'
Sulfonation Fuming H₂SO₄C-6C-4' or C-6'
Friedel-Crafts Acylation RCOCl/AlCl₃C-6C-4' or C-6'

This table summarizes likely outcomes for common electrophilic aromatic substitution reactions.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), analogues of this compound can be systematically synthesized by modifying different parts of the molecule. conicet.gov.ar

Modifications at the Aniline Nitrogen and Aromatic Rings

Acylation: Reaction with acyl chlorides or anhydrides yields amides. For example, related anilines have been acylated to produce biologically active salicylanilides. nih.gov

Alkylation: The nitrogen can be mono- or di-alkylated using alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones produces imines. A related chloro-phenoxy aniline has been reacted with 5-nitro-2-thiophene-carboxaldehyde to form the corresponding Schiff base. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides gives sulfonamides.

Modifications to the aromatic rings primarily involve the electrophilic substitution reactions discussed in section 3.3.2, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl) to probe electronic and steric effects.

Exploration of Substituent Effects on the Dimethylphenoxy Moiety

The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenoxy ring. SAR studies often involve synthesizing a library of analogues with diverse substitutions at this position to optimize biological activity or material properties. cuny.edu A variety of related structures have been reported, demonstrating the feasibility of such modifications.

Compound NamePhenoxy Ring SubstituentsCAS Number
3-Chloro-4-(4-chlorophenoxy)aniline4-chloro24900-79-6 sigmaaldrich.com
3-Chloro-4-(3,4-dimethylphenoxy)aniline3,4-dimethyl84865-95-2 matrixscientific.com
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride2,4-dimethyl1432031-72-5 bldpharm.com
3-Chloro-4-(3-fluoro-4-methylphenoxy)aniline3-fluoro, 4-methyl107168481-0 nih.gov
3-Chloro-4-(4-ethylphenoxy)aniline4-ethylNot Available scbt.com
3-Chloro-4-(2-methoxyphenoxy)aniline2-methoxy87294-24-4 bldpharm.com

This table illustrates synthesized analogues with various substituents on the phenoxy moiety.

Variations in Linker Chain Length and Composition in Related Compounds

The diaryl ether linkage is a crucial structural element. Its length, flexibility, and composition can be altered to explore the optimal spatial arrangement of the two aromatic rings. The synthesis of diaryl ethers and their analogues is a well-established field, often utilizing copper- or palladium-catalyzed cross-coupling reactions. jsynthchem.comresearchgate.net

Variations can include:

Altering Linker Length: Replacing the direct ether linkage with a longer, more flexible chain, such as a benzyloxy group (-O-CH₂-) or a phenoxyalkoxy chain (-O-(CH₂)n-).

Changing Linker Composition: Substituting the ether oxygen with other atoms or groups, such as sulfur (thioether), nitrogen (amine), or a simple alkyl chain.

Compound NameLinker GroupCAS Number
3-chloro-4-(3-fluorobenzyloxy)aniline-O-CH₂-202197-26-0 bldpharm.com
3-Chloro-4-(3-phenylpropoxy)aniline-O-(CH₂)₃-946775-24-2 bldpharm.com

This table shows examples of analogues with modified linker groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of proton and carbon nuclei, a detailed molecular structure can be assembled.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum of 3-Chloro-4-(2,3-dimethylphenoxy)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The aniline (B41778) ring protons (H-2, H-5, H-6) would appear as distinct signals in the aromatic region, with their chemical shifts and splitting patterns dictated by the electronic effects of the amine, chloro, and ether substituents. The protons on the dimethylphenoxy ring (H-4', H-5', H-6') would also resonate in the aromatic region, influenced by the methyl groups and the ether linkage. The two methyl groups (at C-2' and C-3') are expected to appear as sharp singlets in the upfield region. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Aniline Ring: H-2, H-5, H-6)~6.5 - 7.0Doublet, Doublet of Doublets
Aromatic Protons (Phenoxy Ring: H-4', H-5', H-6')~6.8 - 7.2Multiplet/Overlapping Signals
Amine Protons (-NH₂)~3.5 - 4.5 (broad)Singlet (broad)
Methyl Protons (-CH₃ at C-2')~2.1 - 2.3Singlet
Methyl Protons (-CH₃ at C-3')~2.0 - 2.2Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in this compound, all 14 carbon atoms are expected to be chemically distinct, thus giving rise to 14 unique signals in the spectrum. The carbons of the two aromatic rings would resonate in the downfield region (~110-160 ppm). The carbon attached to the chlorine atom (C-3) and the carbons involved in the ether linkage (C-4 and C-1') would have characteristic chemical shifts. The two methyl carbons would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Methyl Carbons (-CH₃)15 - 25

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment

To definitively assign each proton and carbon signal and to confirm the connectivity of the atoms, advanced 2D NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the individual aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the two aromatic rings through the ether oxygen and confirming the relative positions of the substituents on each ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, chloro-aromatic, and substituted benzene (B151609) functionalities. The N-H stretching of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the diaryl ether linkage would be visible in the fingerprint region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range. The C-Cl stretch would likely be found in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Alkyl C-H (-CH₃)C-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Diaryl Ether (C-O-C)Asymmetric C-O Stretch1200 - 1275
Aryl Halide (C-Cl)C-Cl Stretch1000 - 1100

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₄H₁₄ClNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. The fragmentation pattern would likely involve the cleavage of the ether bond, a key structural feature, leading to fragment ions corresponding to the chloroaniline and dimethylphenoxide moieties.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value (m/z)Notes
Molecular Ion (M⁺)~247.08Calculated for C₁₄H₁₄³⁵ClNO
Isotope Peak (M+2)~249.08Presence of ³⁷Cl isotope, ~32% relative abundance
Major FragmentsVariableExpected fragments from cleavage of the C-O ether bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the substituted benzene rings. The presence of the aniline and phenoxy chromophores, which contain non-bonding electrons on nitrogen and oxygen, would likely result in π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the combination of substituents on the aromatic rings.

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted Absorption Region (λ_max, nm)
π → π~200 - 280
n → π> 280

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination

X-ray single crystal diffraction is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and crystallographic parameters, which are essential for a complete structural elucidation.

A representative, though hypothetical, data table for such an analysis is presented below to illustrate the type of information obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z4
Calculated Density (g/cm³)1.245

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element present, which is then used to validate the empirical formula. The molecular formula of this compound is C14H14ClNO, with a molecular weight of 247.72 g/mol . chemicalbook.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and identity of the synthesized compound. A close correlation between the experimental and theoretical percentages validates the empirical formula.

Interactive Data Table: Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)67.8867.85
Hydrogen (H)5.705.72
Chlorine (Cl)14.3114.28
Nitrogen (N)5.655.63
Oxygen (O)6.466.52

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 2,3 Dimethylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 3-Chloro-4-(2,3-dimethylphenoxy)aniline, this optimization is particularly important due to the rotational freedom around the ether linkage (C-O-C) and the C-N bond.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following table is illustrative. Specific values would require dedicated DFT calculations, which are not available in published literature.)

ParameterDescriptionPredicted Value
C-Cl Bond LengthLength of the Carbon-Chlorine bond on the aniline (B41778) ringData not available
C-O-C Bond AngleAngle of the ether linkage between the two ringsData not available
C-N Bond LengthLength of the Carbon-Nitrogen bond on the aniline ringData not available
Ring-O-Ring Dihedral AngleTorsion angle between the phenoxy and aniline ringsData not available

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. pastic.gov.pk A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pastic.gov.pk

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group. The LUMO, conversely, would likely be distributed across the aromatic system. The substituent effects of the electron-withdrawing chlorine atom and the electron-donating methyl groups would modulate the precise energy levels of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following table is illustrative. Specific values would require dedicated DFT calculations, which are not available in published literature.)

ParameterDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular OrbitalData not available
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE)E(LUMO) - E(HOMO)Data not available

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. tci-thaijo.org

In this compound, the most negative potential (red) would be expected around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for hydrogen bonding. The chlorine atom, being highly electronegative, would also create a region of negative potential. The MEP surface provides a comprehensive visual guide to the molecule's reactive sites. tci-thaijo.org

Prediction of Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for predicting its stability and reactivity. pastic.gov.pk

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E(LUMO) - E(HOMO)) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity Index (N): While several scales exist, it generally reflects the electron-donating ability of a molecule.

These descriptors are invaluable for comparing the reactivity of different molecules in a series and for understanding the electronic effects of various substituents. For this compound, these values would quantify the balance between the electron-donating amine group and the electron-withdrawing chloro substituent.

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: The following table is illustrative. Specific values would require dedicated DFT calculations, which are not available in published literature.)

DescriptorFormulaPredicted Value
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2Data not available
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Data not available
Electrophilicity Index (ω)μ² / (2η)Data not available
Nucleophilicity Index (N)Varies by methodData not available

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of the molecule, computational methods can predict how it might interact with biological macromolecules, such as proteins or enzymes. This is particularly relevant in the field of drug discovery.

Prediction of Binding Affinities and Interactions with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. globalresearchonline.net The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol).

For this compound, a docking study would require a hypothetical protein target. For instance, given its structural similarity to some kinase inhibitors, it could be docked into the ATP-binding site of a relevant kinase. The docking simulation would predict:

Binding Pose: The most likely three-dimensional orientation of the compound within the protein's active site.

Binding Affinity: A score that estimates the strength of the interaction. More negative scores typically indicate stronger binding.

Key Interactions: The specific non-covalent interactions that stabilize the complex. Based on its structure, this compound could participate in:

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, and the ether oxygen and amine nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two aromatic rings and the methyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the protein.

These predictions are crucial for generating hypotheses about the molecule's potential biological activity and for guiding the design of new, more potent derivatives. ijcce.ac.ir

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Note: The following table is illustrative. Specific values would require a defined biological target and docking calculations, which are not available in published literature.)

Hypothetical TargetPredicted Binding Affinity (kcal/mol)Predicted Key Interactions
Protein Kinase XData not availableData not available
Enzyme YData not availableData not available

Elucidation of Potential Molecular Mechanisms of Action

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. This method is instrumental in forming hypotheses about the potential molecular mechanisms of action for a compound. For a molecule like this compound, docking studies can screen it against various known biological targets to identify potential interactions.

While direct docking studies on this compound are not extensively published, research on structurally similar compounds provides a framework for its potential mechanisms. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been investigated as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. asiapharmaceutics.info Molecular docking of these compounds revealed significant binding affinities with the MAO-B active site, suggesting a possible role in modulating its activity. asiapharmaceutics.info

A hypothetical docking study of this compound against a protein target, such as a kinase or another enzyme, would involve computationally placing the molecule into the protein's binding pocket. The simulation calculates the most stable binding poses and estimates the binding energy, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are identified. These interactions are crucial for the stability of the ligand-protein complex and are believed to be the basis of the molecule's biological effect.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Target

ParameterHypothetical Value/Description
Binding Energy (kcal/mol)-8.5
Key Hydrogen Bond InteractionsAmino group (NH2) with Asp120; Ether oxygen with Ser88
Key Hydrophobic InteractionsDimethylphenyl ring with Leu45, Val92; Chlorophenyl ring with Pro110, Ala112
Potential Target ClassKinase, Monoamine Oxidase, or other enzymes with aromatic binding sites

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the spectroscopic properties of molecules. bldpharm.com These methods can accurately calculate the electronic structure and energy of a molecule, from which various spectroscopic parameters can be derived. For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The process begins with the geometry optimization of the molecule to find its most stable three-dimensional conformation (the lowest energy state). Following optimization, frequency calculations are performed to predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. biointerfaceresearch.com Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. bldpharm.com Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined to predict the electronic transitions responsible for UV-Vis absorption. bldpharm.com

The theoretical spectra generated from quantum chemical calculations serve as a powerful tool for interpreting and validating experimental data. nih.gov When a new compound like this compound is synthesized, its experimental spectra can be compared against the simulated ones. A strong correlation between the experimental and theoretical spectra provides high confidence in the synthesized chemical structure. nih.gov

Simulated Infrared (IR) Spectrum: The calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching and bending of bonds (e.g., C-H, N-H, C-O, C-Cl). This aids in the detailed analysis of the experimental IR spectrum.

Table 2: Predicted IR Vibrational Frequencies for this compound (Hypothetical)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (aniline)3400 - 3500
Aromatic C-H stretch3050 - 3150
Alkyl C-H stretch (methyl)2850 - 2980
C=C stretch (aromatic)1500 - 1600
C-N stretch1250 - 1350
C-O stretch (ether)1200 - 1280
C-Cl stretch700 - 800

Simulated Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations of ¹H and ¹³C NMR chemical shifts help in the assignment of signals in the experimental NMR spectra, which can be complex for polysubstituted aromatic compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical)

Atom TypePredicted Chemical Shift (ppm)
¹H (Aromatic - Aniline Ring)6.5 - 7.5
¹H (Aromatic - Phenoxy Ring)6.8 - 7.2
¹H (NH₂)3.5 - 4.5
¹H (CH₃)2.1 - 2.4
¹³C (Aromatic)115 - 155
¹³C (CH₃)15 - 20

Simulated UV-Vis Spectrum: The calculated electronic transitions (e.g., from HOMO to LUMO) provide the wavelengths of maximum absorption (λmax), which can be compared with the experimental UV-Vis spectrum to understand the electronic properties of the molecule.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR), use statistical methods to correlate variations in molecular structure with changes in activity. nih.gov

For this compound, a computational SAR study would involve designing a virtual library of analogues by systematically modifying its structure. For example, the position and type of substituents on the aromatic rings could be varied. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Once the biological activity of a set of these analogues is determined (either experimentally or through prediction methods like docking), a QSAR model can be built. This mathematical model identifies which descriptors are most important for the activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. sigmaaldrich.com For phenoxy aniline derivatives, SAR studies could reveal, for instance, that electron-withdrawing groups at a specific position enhance binding affinity to a target enzyme, while bulky groups decrease it.

Table 4: Representative Data for a Hypothetical Computational SAR Study of this compound Derivatives

Structural ModificationKey Descriptor ChangedPredicted Effect on ActivityRationale
Replace -Cl with -FElectronic (more electronegative)Slight IncreaseMay enhance hydrogen bonding potential.
Replace -CH₃ with -CF₃Electronic (strong electron-withdrawal)Significant IncreaseCould strengthen key electronic interactions with the target.
Move -Cl to meta-positionSteric and ElectronicDecreaseAlters the electrostatic potential map and shape complementarity to the binding site.
Add a hydroxyl group to the phenoxy ringHydrophilic/H-bondingVariableCould increase activity if it forms a new H-bond, or decrease it if it introduces an unfavorable interaction.

Mechanistic Investigations of Chemical Reactions Involving 3 Chloro 4 2,3 Dimethylphenoxy Aniline

Detailed Reaction Pathway Elucidation in Synthetic Processes

The synthesis of 3-Chloro-4-(2,3-dimethylphenoxy)aniline typically proceeds through a two-step sequence: a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline (B41778).

Step 1: Diaryl Ether Formation (Ullmann Condensation) The first step involves the formation of the ether bond, commonly achieved via an Ullmann condensation or a related nucleophilic aromatic substitution. In a representative pathway, 2,3-dimethylphenol (B72121) is treated with a base, such as potassium hydroxide (B78521) (KOH), to generate the corresponding 2,3-dimethylphenoxide ion. This nucleophile then attacks an activated aryl halide, typically 3,4-dichloronitrobenzene (B32671). The reaction is generally facilitated by a copper catalyst, which is a hallmark of the Ullmann reaction. mdpi.comorganic-chemistry.org The nitro group on the dichlorobenzene ring is strongly electron-withdrawing, which activates the para-chloro position towards nucleophilic attack, leading to the formation of 1-chloro-2-(2,3-dimethylphenoxy)-4-nitrobenzene.

Step 2: Nitro Group Reduction The second key step is the reduction of the nitro group of 1-chloro-2-(2,3-dimethylphenoxy)-4-nitrobenzene to an amine group. This transformation is a common and well-established process in organic synthesis. A widely used method involves chemical reduction using a metal in an acidic medium, such as iron powder in the presence of an acid like acetic acid or with ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. stackexchange.com The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final aniline product, this compound. stackexchange.com Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst like palladium on carbon (Pd/C) can achieve this reduction with high efficiency and selectivity. researchgate.net

A summary of a plausible synthetic route is presented in the table below, with conditions adapted from analogous syntheses.

Interactive Data Table: Synthetic Pathway for this compound

StepReactant 1Reactant 2Reagents & ConditionsProductYield (Analogous Rxn)
12,3-Dimethylphenol3,4-DichloronitrobenzeneKOH, Copper catalyst, Heat (e.g., 110-120°C)1-Chloro-2-(2,3-dimethylphenoxy)-4-nitrobenzene~96%
21-Chloro-2-(2,3-dimethylphenoxy)-4-nitrobenzeneIron PowderAcetic Acid, Ethanol/Water, RefluxThis compound~94%

Exploration of Transition States and Activation Energies in Key Transformations

Ullmann Condensation: Computational studies on copper-catalyzed Ullmann reactions suggest that the mechanism is complex. mit.eduacs.org The reaction may proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. nih.gov The subsequent reductive elimination forms the C-O bond and regenerates the Cu(I) catalyst. The activation energy for this process is influenced by the nature of the ligand on the copper catalyst, the solvent, and the electronic properties of the aryl halide. For the reaction to form the diaryl ether precursor, the transition state involves the approach of the phenoxide nucleophile to the carbon atom of the C-Cl bond, coordinated to the copper center. The stability of this transition state, and thus the activation energy, is a critical factor in the reaction's success.

Nitro Group Reduction: The reduction of a nitro group, particularly via catalytic hydrogenation, has been studied computationally. For the reduction of nitrobenzene (B124822) on a cobalt-based single-atom catalyst, the rate-determining step was identified as the dissociation of the hydrogen molecule, with a calculated activation barrier of 1.10 eV. acs.org The reaction pathway involves the stepwise hydrogenation of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamine (NHOH), and finally to the aniline (NH₂). Each of these steps involves its own transition state and associated energy barrier. researchgate.netacs.org For instance, density functional theory (DFT) calculations on a platinum-catalyzed system showed that the dissociation of N-O bonds is a key part of the process, with distinct single H-induced and double H-induced mechanisms controlling different stages of the reduction. acs.org The activation energies for these steps are typically lowered by the catalyst surface, which stabilizes the intermediates and transition states. researchgate.net

Catalytic Cycle Analysis for Metal-Mediated Reactions (e.g., Palladium-Catalyzed Couplings)

This compound, containing an aniline moiety and a chloro-substituted aromatic ring, can participate in various metal-mediated cross-coupling reactions. The Buchwald-Hartwig amination is a prime example of a palladium-catalyzed reaction that could utilize this compound to form more complex triarylamines. wikipedia.org

The catalytic cycle for a Buchwald-Hartwig amination generally involves the following key steps: catalysis.blognumberanalytics.comlibretexts.org

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with the aryl chloride (in this case, the 3-chloro position of the aniline). This step, often rate-limiting, forms a new arylpalladium(II) complex. numberanalytics.com The efficiency of this step is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium center. Bulky, electron-rich ligands are known to facilitate this process. numberanalytics.com

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the arylpalladium(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group on the palladium center couple, forming a new C-N bond and yielding the triarylamine product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. catalysis.bloglibretexts.org

This type of palladium-catalyzed coupling provides a powerful method for derivatizing the this compound core structure, enabling the synthesis of a wide range of functionalized molecules.

Stereochemical Implications in Derivative Formation

The term stereochemistry encompasses the three-dimensional arrangement of atoms in a molecule. For this compound, the key stereochemical feature is its conformation, which arises from rotation around the C-O-C ether linkage and the C-N bond.

The formation of derivatives from this aniline can have significant stereochemical implications. The bulky 2,3-dimethylphenoxy group and the adjacent chlorine atom create considerable steric hindrance around one side of the aniline ring. byjus.com This steric bulk can influence the conformation of derivatives and may direct the approach of reagents in subsequent reactions.

For example, in the formation of a Schiff base (imine) derivative from the reaction of a related compound, 3-Chloro-4-(4-chlorophenoxy)aniline, with an aldehyde, X-ray crystallography revealed a non-planar structure. The study reported a significant dihedral angle (the twist) between the two aromatic rings of the diaryl ether backbone, measured at 77.49(9)°. This twisting is a direct consequence of steric repulsion, which prevents the molecule from adopting a flat conformation.

Interactive Data Table: Selected Structural Data for a Schiff Base Derivative of a Related Aniline

ParameterDescriptionValue
Dihedral Angle (Ring A vs. Ring B)Twist between the two main aromatic rings.77.49 (9)°
N=C Bond LengthLength of the imine double bond formed.1.269 (3) Å
N—C Bond LengthLength of the bond from the aniline nitrogen to its ring.1.419 (3) Å

Data from a derivative of 3-Chloro-4-(4-chlorophenoxy)aniline.

This inherent, non-planar geometry means that when this compound is used as a building block, it will impart a specific three-dimensional shape to the resulting larger molecule. This can be critical in fields like materials science or medicinal chemistry, where molecular shape dictates properties and biological activity. Any reaction at the amine or the aromatic rings will occur in the context of this sterically demanding and conformationally biased environment, potentially leading to specific diastereomeric outcomes if new chiral centers are formed.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-Chloro-4-(2,3-dimethylphenoxy)aniline, featuring a reactive amine group and a diaryl ether linkage, positions it as a potentially valuable building block in the synthesis of more complex molecules. Aromatic amines are foundational in the synthesis of a vast number of organic compounds. researchgate.net The presence of chloro and dimethylphenoxy substituents offers sites for further chemical modification, allowing for the construction of intricate molecular frameworks.

Aniline (B41778) and its derivatives are highly susceptible to electrophilic substitution reactions, which allows for the introduction of a variety of functional groups onto the aromatic ring. wikipedia.org The amino group can also be transformed into a range of other functionalities, most notably through diazotization, which opens up a plethora of synthetic pathways. libretexts.org For instance, aniline is a precursor in the industrial synthesis of compounds like paracetamol. wikipedia.org While no specific complex molecules have been reported to be synthesized from this compound, its structure is analogous to intermediates used in the preparation of pharmaceuticals and other high-value chemicals. nih.gov

Integration into Multi-Step Synthesis of Targeted Organic Compounds

In multi-step synthetic sequences, intermediates like substituted anilines are crucial. The synthesis of complex organic compounds often requires the sequential addition of molecular fragments, and the reactivity of the aniline functionality can be modulated to fit the needs of a particular synthetic route. For example, the activating effect of the amino group can be attenuated by acetylation, allowing for controlled reactions at other sites of the molecule. libretexts.org

Phenoxyaniline (B8288346) derivatives, in general, are recognized as versatile intermediates for the synthesis of various pharmaceutical drugs. researchgate.net For example, 4-phenoxyaniline (B93406) is a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals. chemimpex.com Although no specific multi-step syntheses involving this compound are documented, its structure suggests it could be a component in the synthesis of targeted organic compounds where a substituted diaryl ether moiety is a key structural feature.

Exploration in the Development of Specialty Dyes and Pigments

Aniline and its derivatives have historically been, and continue to be, central to the dye and pigment industry. wikipedia.org Azo dyes, a major class of synthetic colorants, are synthesized via the coupling of a diazonium salt with an electron-rich coupling agent. The amino group of anilines is readily converted to a diazonium salt, making them ideal precursors for these dyes. guidechem.com For instance, 4-phenoxyaniline is used as an intermediate in the manufacture of azo dyes. chemimpex.comsmolecule.com

The specific color and properties of a dye are influenced by the substituents on the aromatic rings. The chloro and dimethylphenoxy groups in this compound would be expected to modify the electronic properties of the resulting dye molecule, potentially leading to specialty dyes with unique shades or improved fastness properties. While there is no specific mention of this compound in the context of dye synthesis, its structural similarity to known dye precursors makes this a plausible area of application.

Potential Utility in Functional Materials Chemistry

The field of functional materials is continually seeking new organic molecules with tailored properties. Phenoxyaniline derivatives have been investigated for their potential in materials science. smolecule.com For example, they have been explored as building blocks in polymer chemistry, where their incorporation can enhance thermal stability and mechanical properties. The rigid structure of the diaryl ether and the potential for hydrogen bonding via the amine group could impart desirable characteristics to polymeric materials.

Furthermore, derivatives of phenoxyaniline are being studied for applications in organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com The specific substitution pattern of this compound could influence the electronic and photophysical properties of materials derived from it, making it a candidate for investigation in these advanced applications.

Ligand Design and Coordination Chemistry Applications

Anilines can act as ligands, coordinating to metal ions through the lone pair of electrons on the nitrogen atom. tandfonline.comvedantu.com The resulting metal complexes have diverse applications, for instance, in catalysis. The coordination environment around the metal center can be fine-tuned by altering the substituents on the aniline ring.

The presence of the ether oxygen in the phenoxy group of this compound introduces an additional potential coordination site, allowing it to act as a bidentate ligand. The formation of chelate complexes with metal ions could lead to more stable and catalytically active species. While specific complexes of this compound are not described in the literature, the general principles of coordination chemistry suggest its potential in the design of novel ligands and metal complexes. rsc.org

Environmental Fate and Degradation Pathways from an Academic Perspective

Investigation of Biodegradation Mechanisms for Chlorinated Aniline (B41778) Derivatives

No academic studies were found that specifically investigate the biodegradation mechanisms of 3-Chloro-4-(2,3-dimethylphenoxy)aniline. Research on other chlorinated anilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, does exist but cannot be accurately extrapolated to this distinct compound. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Chemical Degradation Processes in Environmental Compartments (e.g., Hydrolysis, Photolysis)

There is no available research detailing the chemical degradation processes, including hydrolysis and photolysis, of this compound in various environmental compartments such as soil, water, or air. While general principles of chemical degradation apply to aromatic amines, specific rates and pathways for this compound have not been documented in the reviewed literature.

Research into Advanced Detection and Mitigation Strategies in Environmental Systems

No research was found that focuses on the development of advanced detection methods or mitigation strategies specifically for this compound in environmental systems. While general methods for detecting chlorinated anilines exist, tailored approaches for this compound are not described in the available academic literature. nih.gov

Due to the absence of specific scientific data on the environmental fate and degradation of this compound, a detailed and scientifically accurate article on this topic cannot be generated at this time. The provided outline cannot be addressed with the required level of specificity and accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the environmental behavior of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Chloro-4-(2,3-dimethylphenoxy)aniline?

  • Methodological Answer : The compound is typically synthesized via condensation and reduction steps. For example:

  • Condensation : Reacting 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-fluorobenzene in the presence of potassium carbonate forms the nitro intermediate .
  • Reduction : The nitro group is reduced to an amine using Fe/NH4Cl, yielding the final product with an 82% overall yield .
  • Alternative routes involve nucleophilic substitution of halogenated phenols with substituted anilines under basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., ¹H-NMR for aromatic proton environments) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like NH₂ and C-O-C .

Q. How can solubility and bioavailability challenges be addressed during biological assays?

  • Strategies :

  • Introduce polar substituents (e.g., ethoxy or fluorine groups) to improve aqueous solubility .
  • Use co-solvents (e.g., DMSO) or lipid-based carriers for in vitro studies .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, dimethylphenoxy) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • The chloro group enhances electrophilic reactivity, enabling interactions with enzyme active sites (e.g., kinase inhibition in cancer research) .
  • Dimethylphenoxy groups increase lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Comparative studies with analogs (e.g., 5-Chloro-2-(2,4-dimethylphenoxy)aniline) show that substituent positioning modulates target specificity .

Q. What computational tools are effective for predicting binding affinities and mechanistic pathways?

  • Approaches :

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) .
  • Density Functional Theory (DFT) : Calculates electronic properties of substituents to predict reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over time .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Analytical Framework :

  • Dose-Response Reproducibility : Verify assays under standardized conditions (pH, temperature) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3-Chloro-4-(4-methoxyphenoxy)aniline) to identify trends .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd/C or Raney nickel for selective reduction of nitro intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for condensation steps .
  • Process Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

  • Protocol :

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain high-quality crystals .
  • Data Collection : Employ SHELX software for structure refinement and validation of bond lengths/angles .
  • Case Study : ORTEP-III visualizes electron density maps to confirm substituent geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.